molecular formula C16H15NOS B12536271 2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole CAS No. 820961-91-9

2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole

Cat. No.: B12536271
CAS No.: 820961-91-9
M. Wt: 269.4 g/mol
InChI Key: PNKYQYCWACIFGF-UHFFFAOYSA-N
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Description

2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzoxazole ring substituted with a sulfanyl group attached to a phenylpropan-2-yl moiety. The presence of these functional groups contributes to its distinctive chemical behavior and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 2-mercaptobenzoxazole with 2-phenylpropan-2-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, with potassium carbonate (K2CO3) as the base to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can undergo reduction reactions, particularly at the benzoxazole ring, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenylpropan-2-yl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenating agents, Friedel-Crafts acylation reagents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzoxazole derivatives

    Substitution: Functionalized benzoxazole derivatives

Scientific Research Applications

2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the benzoxazole ring can interact with nucleic acids and enzymes, affecting cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole is unique due to its combination of a benzoxazole ring and a sulfanyl group attached to a phenylpropan-2-yl moiety. This structural arrangement imparts distinct chemical properties and potential biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

820961-91-9

Molecular Formula

C16H15NOS

Molecular Weight

269.4 g/mol

IUPAC Name

2-(2-phenylpropan-2-ylsulfanyl)-1,3-benzoxazole

InChI

InChI=1S/C16H15NOS/c1-16(2,12-8-4-3-5-9-12)19-15-17-13-10-6-7-11-14(13)18-15/h3-11H,1-2H3

InChI Key

PNKYQYCWACIFGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)SC2=NC3=CC=CC=C3O2

Origin of Product

United States

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